

Technical Guide: Venlafaxine Metabolite & Impurity Profiling

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Compound of Interest

Compound Name: 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol

CAS No.: 1346605-18-2

Cat. No.: B584991

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Executive Summary

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of Major Depressive Disorder (MDD) and anxiety.[1] Its pharmacokinetic profile is complex due to extensive first-pass metabolism, primarily driven by CYP2D6 and CYP3A4.

For researchers and drug development professionals, distinguishing between in vivo metabolites and in vitro process impurities is critical. While some compounds (like N-desmethylvenlafaxine) appear in both categories, their origins and regulatory implications differ. [1][2] This guide provides a definitive technical breakdown of these compounds, their formation pathways, and the validated methodologies required for their detection.

Metabolic Pathway Analysis

Venlafaxine undergoes extensive hepatic metabolism. The primary active metabolite, O-desmethylvenlafaxine (ODV), is equipotent to the parent compound and is marketed separately as Desvenlafaxine.[1] The metabolic ratio of Venlafaxine to ODV is a key biomarker for CYP2D6 phenotype status (Poor Metabolizers vs. Extensive Metabolizers).[1]

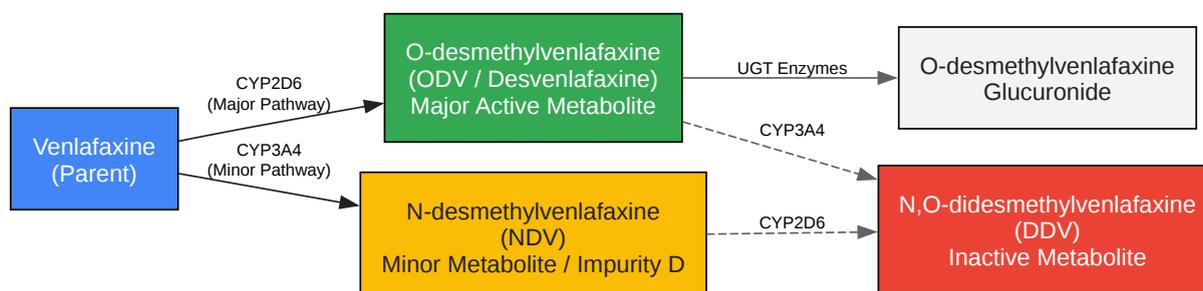
Pathway Mechanics[1]

- Major Route (CYP2D6): O-demethylation yields O-desmethylvenlafaxine (ODV).[1]

- Minor Route (CYP3A4): N-demethylation yields N-desmethylvenlafaxine (NDV).[1]
- Secondary Routes: Both ODV and NDV can be further metabolized to N,O-didesmethylvenlafaxine (DDV).

Visualizing the Pathway

The following diagram illustrates the biotransformation of Venlafaxine, highlighting enzyme involvement and resulting metabolites.



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Figure 1: Venlafaxine metabolic pathway showing major (CYP2D6) and minor (CYP3A4) routes.[1]

Comprehensive Metabolite & Impurity List

This section consolidates pharmacopeial impurities (USP/EP) and biological metabolites.[1] Note that Venlafaxine EP Impurity D is chemically identical to the metabolite N-desmethylvenlafaxine.[2]

Primary Metabolites & Related Impurities[1]

Compound Name	Category	CAS Number	Chemical Description	Origin / Significance
Venlafaxine	Parent Drug	93413-69-5 (HCl)	1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol	Active SNRI.[1] [3] Substrate for CYP2D6/3A4.
O-desmethylvenlafaxine (ODV)	Major Metabolite	93413-62-8	4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol	Active. Marketed as Desvenlafaxine. [1] Formed by CYP2D6.
N-desmethylvenlafaxine (NDV)	Metabolite / Impurity	149289-30-5	1-[2-(methylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol	Inactive. Formed by CYP3A4.[1] Also listed as EP Impurity D and USP Related Compound A.[2]
N,O-didesmethylvenlafaxine (DDV)	Secondary Metabolite	135308-74-6	4-[2-(methylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol	Formed from ODV or NDV.[1] Negligible activity.
N,N-didesmethylvenlafaxine	Metabolite / Impurity	130198-05-9 (HCl)	1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol	Often corresponds to EP Impurity C.

Process & Degradation Impurities (Non-Metabolic)[1]

These compounds are typically artifacts of synthesis or storage stability (oxidative degradation) rather than biological metabolism.[1]

Impurity Name (EP/USP)	CAS Number	Chemical Description	Origin
Impurity A (EP)	775-33-7	2-(4-methoxyphenyl)-N,N-dimethylethanamine	"Descyclohexanol Venlafaxine". [1] [4] Precursor/Degradant.
Venlafaxine N-Oxide	1094598-37-4	Venlafaxine N-oxide	Oxidative degradation product. [1] [5] Common in stability studies.
Impurity B (EP)	323176-93-8	Varies by source (Often cited as an ester impurity)	Process impurity. [1]

Analytical Methodologies

Accurate quantification requires separating the parent drug from its isobaric or structurally similar metabolites.

Biological Matrices (Plasma/Urine)

Technique: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[\[1\]](#)

- Why: High sensitivity is required to detect low levels of DDV and NDV.
- Protocol Overview:
 - Extraction: Protein precipitation (PPT) with Acetonitrile or Liquid-Liquid Extraction (LLE) using MTBE.[\[1\]](#)
 - Separation: C18 Reverse Phase column (e.g., Waters XBridge or Phenomenex Kinetex).
 - Mobile Phase: Gradient elution with Ammonium Formate/Formic Acid (aqueous) and Acetonitrile (organic).[\[1\]](#)
 - Detection: MRM (Multiple Reaction Monitoring) mode.

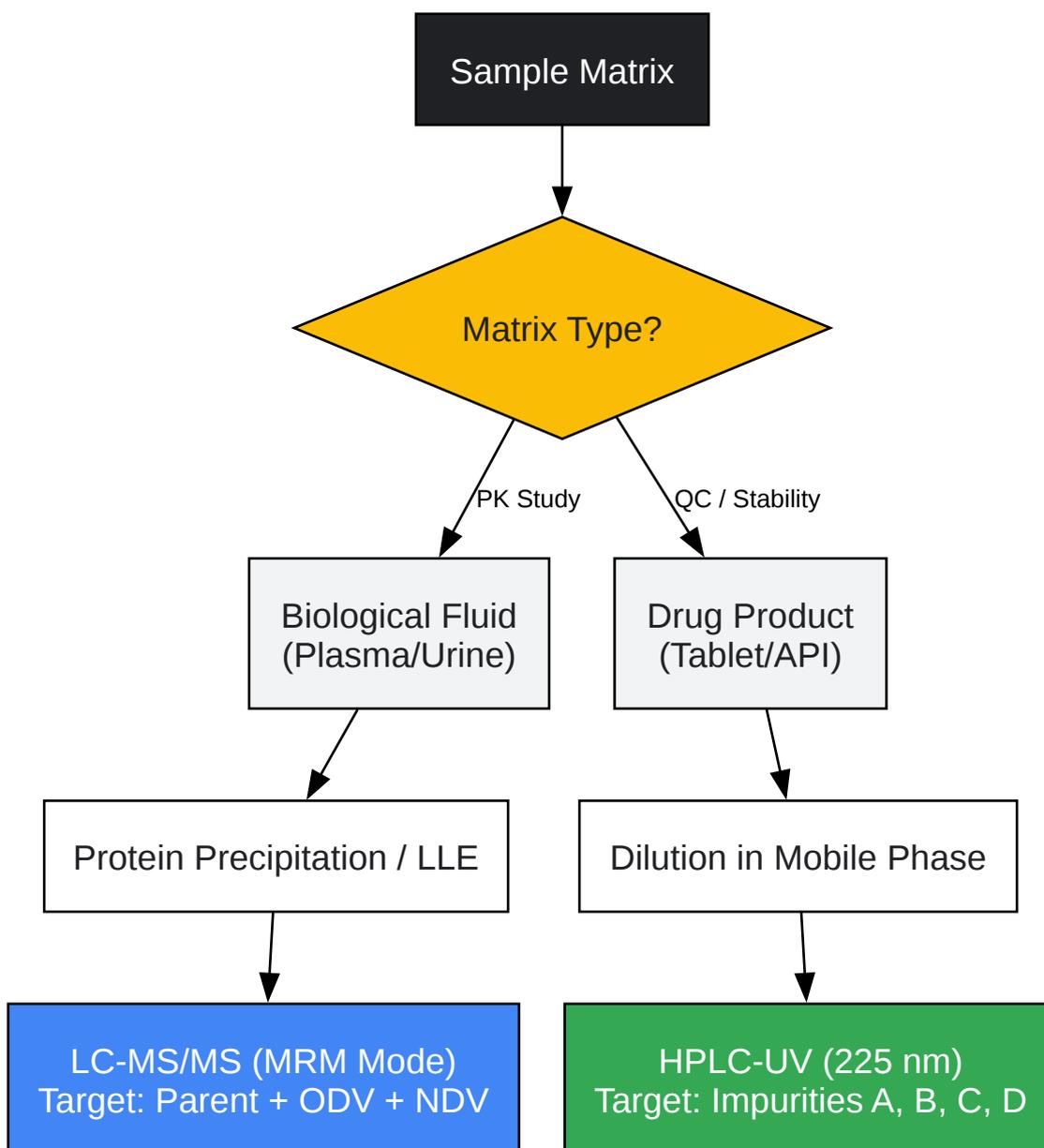
- Venlafaxine Transition: m/z 278.2 → 58.1
- ODV Transition: m/z 264.2 → 58.1

Pharmaceutical Quality Control

Technique: HPLC-UV (High-Performance Liquid Chromatography with UV Detection).[\[1\]](#)

- Why: Cost-effective for routine batch release and stability testing where impurity limits are higher (0.1% threshold).
- Key Consideration: Resolution between Venlafaxine and Impurity D (N-desmethyl) is the system suitability criterion.

Analytical Workflow Diagram



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Figure 2: Decision tree for selecting analytical methods based on sample matrix.[1]

Regulatory & Safety Considerations

CYP2D6 Polymorphism

The FDA and CPIC guidelines highlight the impact of CYP2D6 genetic variants.

- Poor Metabolizers (PM): Exhibit high Venlafaxine and low ODV concentrations.

- Clinical Implication: While ODV is active, an altered ratio may change the side-effect profile. Regulatory submissions for new formulations must account for this variability in PK studies.

MIST Guidelines (Metabolites in Safety Testing)

According to ICH M3(R2) and FDA MIST guidelines:

- Major Metabolites: ODV is considered a major metabolite (AUC > 10% of parent). Since it is also a marketed drug (Desvenlafaxine), its safety profile is well-established.[1]
- Unique Human Metabolites: If NDV or DDV were found disproportionately higher in humans than in toxicology species, separate safety testing would be required. Currently, they are considered minor and adequately covered by parent drug toxicology.

References

- FDA Label (Venlafaxine): Effexor XR® (venlafaxine HCl) Extended-Release Capsules Prescribing Information.[1] U.S. Food and Drug Administration. [Link](#)
- Metabolic Pathway: Venlafaxine Pathway, Pharmacokinetics. Pharmacogenomics Knowledge Base (PharmGKB).[1] [Link](#)[1]
- Analytical Method (LC-MS): Bhatt, J., et al. "Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma." [1] Journal of Chromatography B (2005). [Link](#)
- Impurity Standards: Venlafaxine Hydrochloride Impurities. United States Pharmacopeia (USP) Reference Standards Catalog.[1] [Link](#)
- CYP2D6 Guidelines: Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and Venlafaxine. CPIC. [Link](#)

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Sources

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